![molecular formula C16H17N3O2 B565929 [3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone CAS No. 1240244-30-7](/img/structure/B565929.png)
[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone” is a chemical compound with the molecular formula C16H17N15N2O2 and a molecular weight of 285.31 . It is used as an intermediate in the preparation of 3-Carboxy Detomidine and hydroxymethylphenylethylimidazolethione derivatives for use in the treatment of chronic pain .
Molecular Structure Analysis
The molecular structure of this compound includes a 4,5-dihydro-2-oxazolyl ring and a 1H-imidazol-5-yl ring, both of which are substituted with various groups .Aplicaciones Científicas De Investigación
Plastic Scintillators
Plastic scintillators have incorporated various luminescent dyes, including 2-biphenyl-(α-naphthyl)-1,3-oxazole, a derivative of the compound of interest. These materials are used for their scintillation properties, offering potential in areas such as radiation detection and optical devices. The study demonstrates that replacing certain solvents in these scintillators can maintain or improve their scintillation efficiency, optical transparency, and stability under different conditions (Salimgareeva & Kolesov, 2005).
Synthesis and Transformation of Azoles
The synthesis and chemical properties of various azole derivatives, including imidazoles, have been extensively studied. The 4-phosphorylated imidazole derivatives, closely related to the compound , are known for their chemical and biological properties. These derivatives are synthesized using different methods and have applications in fields such as pharmaceuticals and agrochemicals due to their diverse biological activities (Abdurakhmanova et al., 2018).
Organic Pollutants Treatment
Redox mediators enhance the degradation efficiency of various organic pollutants by enzymes. The involvement of certain redox mediators can significantly improve the degradation or transformation of recalcitrant compounds found in industrial wastewater. This enzymatic approach with the aid of redox mediators presents a promising avenue for the remediation of pollutants, contributing to environmental protection and sustainability (Husain & Husain, 2007).
Propiedades
IUPAC Name |
[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methylphenyl]-(1H-imidazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-11(14(20)13-7-17-9-18-13)5-4-6-12(10)15-19-16(2,3)8-21-15/h4-7,9H,8H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYQFWZMNZODQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)C2=CN=CN2)C3=NC(CO3)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetat](/img/no-structure.png)
![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)

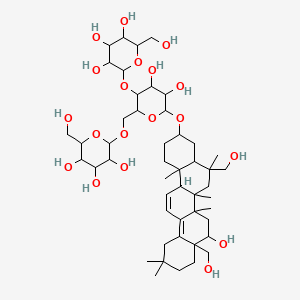
![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)
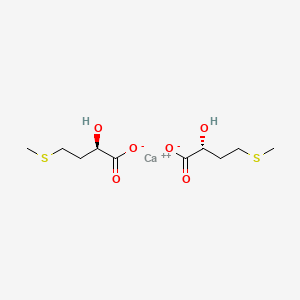
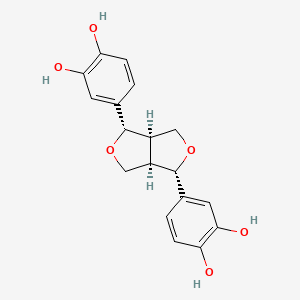
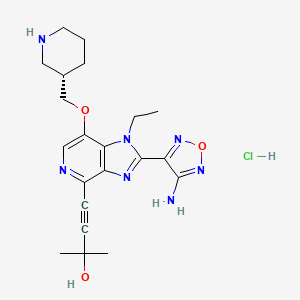
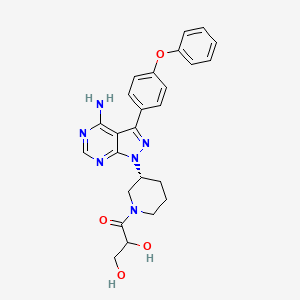
![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)